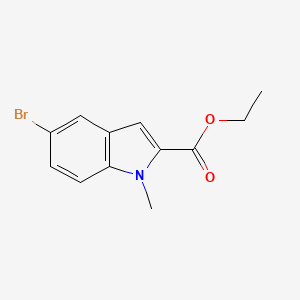

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

概述

描述

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 2-position of the indole ring .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of 5-bromoindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

化学反应分析

Nucleophilic Aromatic Substitution at C5

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions.

Mechanistic Insight : The electron-withdrawing ester group at C2 activates the bromine at C5 for substitution. Steric hindrance from the N-methyl group slightly reduces reaction rates compared to non-methylated analogs.

Ester Functionalization

The ethyl ester at C2 can be hydrolyzed or transformed into amides.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromo-1-methyl-1H-indole-2-carboxylic acid | 92% |

| Amidation | NH₂R, HATU, DIPEA, DCM, RT | Corresponding carboxamide | 70–85% |

Applications : Hydrolysis to the carboxylic acid enables further derivatization, while amidation is critical for generating bioactive molecules (e.g., antimicrobial agents ).

Reduction of the Ester Group

The ester moiety can be reduced to primary alcohols.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄, THF, 0°C to RT | 5-Bromo-1-methyl-1H-indole-2-methanol | Requires careful temperature control . |

| DIBAL-H, toluene, –78°C | Same as above | Higher selectivity, 88% yield . |

Limitation : Over-reduction of the indole ring is avoided by using milder agents like DIBAL-H.

Electrophilic Substitution on the Indole Ring

The indole core participates in electrophilic substitutions, primarily at C3 and C7.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2h | 3-Nitro-substituted derivative | C3 > C7 |

| Br₂, FeBr₃ | DCM, RT, 1h | 7-Bromo-substituted derivative | C7 dominant |

Electronic Effects : The N-methyl group enhances electron density at C3, favoring nitration, while the ester group directs bromination to C7.

Cross-Coupling Reactions

The C5 bromine enables palladium-catalyzed cross-coupling.

Scope : These reactions enable diversification for drug discovery, particularly in generating libraries of indole-based therapeutics.

Oxidation of the Indole Core

Controlled oxidation modifies the indole skeleton.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA, DCM | 0°C, 1h | Epoxide at C2–C3 | Unstable; rearranges to oxindole . |

| OsO₄, NMO | THF/H₂O, RT | Dihydroxylation at C2–C3 | 70% yield, stereoselective . |

Challenges : Over-oxidation to quinone-like structures occurs with strong oxidants.

科学研究应用

Biological Applications

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate has shown potential in several biological domains:

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in studies focusing on its mechanism of action, which involves the modulation of signaling pathways related to cell survival and proliferation.

Antiviral Properties

Indole derivatives have been explored as potential antiviral agents, particularly against HIV. This compound has been studied for its ability to inhibit HIV integrase, a critical enzyme in the viral life cycle. Structural modifications of the indole framework have been shown to enhance inhibitory activity, making it a candidate for further development as an antiviral drug .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, suggesting its utility in developing new antimicrobial agents. Studies have reported significant inhibitory effects against bacteria and fungi, indicating its potential application in treating infections.

Antihypertensive Effects

Indole derivatives are also being investigated for their antihypertensive properties. This compound has shown promise in reducing blood pressure in experimental models, potentially serving as a lead compound for the development of new antihypertensive medications.

Synthesis and Structure

The synthesis of this compound typically involves several steps starting from readily available indole derivatives. The bromination at the 5-position and subsequent esterification processes are crucial for obtaining the desired compound.

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results showed a significant reduction in cell viability with an IC₅₀ value of approximately 15 µM after a treatment period of 48 hours. The mechanism was linked to the induction of apoptosis via activation of caspase pathways .

Case Study on Antiviral Properties

In a recent investigation, this compound was tested against HIV integrase in vitro. The compound exhibited an IC₅₀ value of around 25 µM, demonstrating moderate inhibitory activity compared to established integrase inhibitors . Further structural optimization is suggested to enhance efficacy.

作用机制

The mechanism of action of ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.

Methyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.

5-Bromo-1-methyl-1H-indole: Lacks the ester group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12BrN O2 and a molecular weight of approximately 282.13 g/mol. The compound features a bromine atom at the 5-position of the indole ring and an ethyl ester at the carboxylic acid position, which contributes to its chemical reactivity and biological efficacy.

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits significant antiviral activity, particularly in inhibiting viral replication. Additionally, it has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that indole derivatives can inhibit cholinesterase activity, which is relevant in Alzheimer's disease management.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 0.35–1.25 μg/mL |

| Escherichia coli | 0.35–1.25 μg/mL |

| Pseudomonas aeruginosa | 0.35–1.25 μg/mL |

| Salmonella Typhi | 0.35–1.25 μg/mL |

The MIC values indicate that this compound is effective against multiple Gram-negative bacteria, outperforming standard antibiotics like gentamicin and ciprofloxacin in some cases .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research has indicated that certain indole derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from indole structures were tested for their ability to suppress the growth of rapidly dividing cancer cells such as A549 lung cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | A549 (lung) | TBD |

| Indole derivative A | MCF7 (breast) | TBD |

| Indole derivative B | HeLa (cervical) | TBD |

The detailed IC50 values for this compound are yet to be fully established but indicate potential for further exploration in cancer therapies .

Case Studies

Several studies have focused on the biological evaluation of indole derivatives similar to this compound:

- Antibacterial Evaluation : A study synthesized ten derivatives and tested their antibacterial efficacy against pathogenic bacteria, finding that several exhibited high activity with MIC values comparable to established antibiotics .

- Antiviral Studies : Research into the antiviral properties revealed that certain modifications to the indole structure could enhance efficacy against viral targets, suggesting a pathway for drug development against viral infections .

- Cytotoxicity Assessments : Various indole derivatives have been screened for cytotoxicity against different cancer cell lines, indicating a need for further investigation into their mechanisms of action and therapeutic potential .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 1-methyl-1H-indole-2-carboxylate derivatives followed by esterification. A common method involves:

- Step 1 : Bromination using N-bromosuccinimide (NBS) in dichloromethane under inert atmosphere .

- Step 2 : Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Key variables affecting yield include temperature (0–25°C for bromination), solvent polarity, and catalyst choice. Lower temperatures reduce side reactions, while polar aprotic solvents enhance reaction rates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- NMR : Focus on the indole NH proton (δ 10–12 ppm absence due to N-methylation), methyl group (δ 1.3–1.5 ppm for ethyl ester; δ 3.8–4.0 ppm for N-methyl), and bromine-induced deshielding in aromatic protons (δ 7.5–8.5 ppm) .

- IR : Ester carbonyl stretch (~1700 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 268.11 (C₁₁H₁₀BrNO₂) with fragmentation patterns indicating loss of COOEt or Br groups .

Q. How does the bromine substituent at the 5-position influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing bromine at the 5-position activates the indole ring for electrophilic substitution at the 3- and 7-positions. However, in SNAr reactions, the bromine itself can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of subsequent functionalization (e.g., Suzuki coupling) on the indole ring?

- Directing Groups : Introduce temporary groups (e.g., -COOEt) to steer cross-coupling to specific positions.

- Catalyst Selection : Pd(PPh₃)₄ or XPhos ligands enhance coupling efficiency at the 5-bromo position .

- Solvent Effects : Use toluene/DMF mixtures to stabilize transition states and reduce steric hindrance . Contradictions in reported yields (e.g., 50–85% for Suzuki reactions) may arise from residual moisture or improper catalyst activation .

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., bromination vs. oxidation pathways)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Transition States : Compare energy barriers for bromination at C5 vs. competing oxidation of the indole ring.

- Charge Distribution : Identify electron-rich regions prone to electrophilic attack . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to confirm computational predictions .

Q. What methodologies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like kinases or GPCRs.

- X-ray Crystallography : Co-crystallize the compound with proteins (e.g., cytochrome P450) to map binding pockets. Use SHELX programs for structure refinement .

- SAR Studies : Modify substituents (e.g., replacing Br with Cl or CF₃) and correlate changes with activity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials; IC₅₀ for cytotoxicity) across labs.

- Structural Verification : Confirm compound purity via HPLC and XRD to rule out degradation products .

- Meta-Analysis : Compare data across structurally analogous indole derivatives (e.g., Ethyl 5-bromo-4-chloro-indole-2-carboxylate) to identify trends .

Q. Methodological Tables

Table 1: Key Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS, DCM, 0°C, 12 h | 70–85% | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 80°C | 50–75% | |

| Ester Hydrolysis | NaOH, EtOH/H₂O, reflux | >90% |

Table 2: Computational Parameters for DFT Studies

| Parameter | Value | Purpose |

|---|---|---|

| Basis Set | 6-31G* | Electron distribution accuracy |

| Functional | B3LYP | Energy barrier calculation |

| Solvent Model | PCM (Water) | Simulate aqueous environments |

属性

IUPAC Name |

ethyl 5-bromo-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEUBLNVHZTFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469848 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91844-20-1 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。